1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a unique structure that includes a trifluoromethyl group, a chloro substituent, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-6-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzaldehyde is reacted with acetone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The chloro substituent may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(trifluoromethyl)phenyl)-2-propanone: Similar structure but with the trifluoromethyl group in a different position.
1-(2-(trifluoromethyl)phenyl)propan-2-one: Lacks the chloro substituent.
1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one: Different position of the chloro and trifluoromethyl groups.
Uniqueness
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H8ClF3O |
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Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)5-7-8(10(12,13)14)3-2-4-9(7)11/h2-4H,5H2,1H3 |
InChI Key |
DCJFGECNEDALPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1Cl)C(F)(F)F |
Origin of Product |
United States |
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